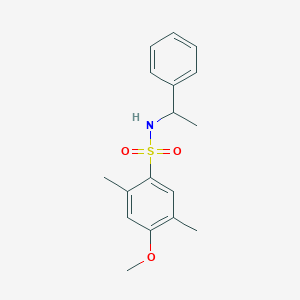
4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide, also known as MDBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic uses. MDBS belongs to the class of sulfonamide compounds, which have been widely used as antibacterial and antifungal agents. However, recent studies have shown that MDBS has unique biochemical and physiological effects that make it a promising candidate for the development of new drugs.
Wirkmechanismus
4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide exerts its therapeutic effects by targeting specific cellular pathways. The exact mechanism of action of this compound is not fully understood, but studies have shown that it inhibits the activity of certain enzymes involved in cell proliferation and inflammation. This compound has also been shown to modulate the expression of certain genes involved in cancer progression and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects that make it a promising candidate for drug development. Studies have shown that this compound has low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide in lab experiments is its low toxicity and high selectivity towards cancer cells. This makes it an ideal candidate for cancer therapy research. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its specific molecular targets. Another potential direction is the development of novel drug formulations that can improve the solubility and bioavailability of this compound in vivo. Overall, the potential therapeutic uses of this compound make it a promising candidate for drug development and further research is needed to fully explore its potential.
Synthesemethoden
4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 1-phenylethylamine. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide has been the subject of several scientific studies focused on understanding its potential therapeutic uses. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Molekularformel |
C17H21NO3S |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-12-11-17(13(2)10-16(12)21-4)22(19,20)18-14(3)15-8-6-5-7-9-15/h5-11,14,18H,1-4H3 |
InChI-Schlüssel |
RKYDDDSLHBMRGY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC(C)C2=CC=CC=C2)C)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC(C)C2=CC=CC=C2)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288517.png)


![2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288524.png)

![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B288532.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B288546.png)
![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288549.png)

